1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride
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Overview
Description
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a benzyloxy group, a fluorophenyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenating agent to form the benzyloxy intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the benzyloxy intermediate.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the fluorophenyl intermediate with a suitable amine, typically under basic conditions.
Final Coupling and Purification: The final step involves coupling the piperazine intermediate with the benzyloxy intermediate, followed by purification to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy or fluorophenyl groups, using reagents such as alkyl halides or nucleophiles like thiols and amines.
Scientific Research Applications
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy and fluorophenyl groups contribute to its binding affinity and specificity, while the piperazine ring enhances its solubility and stability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(Benzyloxy)-3-[4-(2-fluorophenyl)piperazin-1-YL]propan-2-OL dihydrochloride can be compared with similar compounds, such as:
1-(2-(benzyloxy)-4-fluorophenyl)-2,2-dimethylpropan-1-ol: This compound shares the benzyloxy and fluorophenyl groups but differs in the presence of a dimethylpropan-1-ol moiety.
1-(2-(benzyloxy)-4-fluorophenyl)butan-1-ol: Similar in structure but with a butan-1-ol group instead of the piperazine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2.2ClH/c21-19-8-4-5-9-20(19)23-12-10-22(11-13-23)14-18(24)16-25-15-17-6-2-1-3-7-17;;/h1-9,18,24H,10-16H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUIVUXMNIEFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)O)C3=CC=CC=C3F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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